molecular formula C12H24O3 B14273677 2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol CAS No. 161838-89-7

2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol

Cat. No.: B14273677
CAS No.: 161838-89-7
M. Wt: 216.32 g/mol
InChI Key: GDBXOEXCGUPJTQ-UHFFFAOYSA-N
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Description

2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol is a chemical compound with the molecular formula C12H24O3 It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol typically involves the reaction of heptanal with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The general reaction conditions include:

    Reactants: Heptanal and ethylene glycol

    Catalyst: Acid catalyst such as p-toluenesulfonic acid

    Solvent: Toluene

    Temperature: Reflux conditions

    Water Removal: Dean-Stark apparatus to continuously remove water formed during the reaction

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of efficient water removal techniques and optimized reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Heptanoic acid or heptanal

    Reduction: Heptanol or heptane

    Substitution: Heptyl chloride or heptyl bromide

Scientific Research Applications

2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, its hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-ol
  • 2-(2-Isopropyl-1,3-dioxolan-2-yl)ethan-1-ol
  • 2-(1,3-Dioxolan-2-yl)ethan-1-ol

Uniqueness

2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol is unique due to its heptyl group, which imparts distinct physicochemical properties compared to other dioxolanes

Properties

CAS No.

161838-89-7

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

2-(2-heptyl-1,3-dioxolan-2-yl)ethanol

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-12(8-9-13)14-10-11-15-12/h13H,2-11H2,1H3

InChI Key

GDBXOEXCGUPJTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(OCCO1)CCO

Origin of Product

United States

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